molecular formula C10H10O4 B013695 Methyl 2,5-dihydroxycinnamate CAS No. 63177-57-1

Methyl 2,5-dihydroxycinnamate

Cat. No. B013695
CAS RN: 63177-57-1
M. Wt: 194.18 g/mol
InChI Key: BQCNSTFWSKOWMA-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methyl 2,5-dihydroxycinnamate has been synthesized as a stable analogue of erbstatin, exhibiting increased stability in biological environments compared to its parent compound. This enhanced stability makes it a focal point for studying tyrosine kinase inhibition and other biological activities. The synthesis process involves specific chemical reactions tailored to preserve the dihydroxycinnamate moiety while ensuring the compound's stability and reactivity for further studies (Umezawa et al., 1990).

Molecular Structure Analysis

The molecular structure of methyl 2,5-dihydroxycinnamate has been extensively studied through various spectroscopic techniques, including high-resolution gas-phase spectroscopic techniques and quantum-chemical calculations. These studies have provided insights into the electronic structure and spectroscopic properties of the compound, revealing its potential for complexation and interaction with other molecules (de Groot et al., 2008).

Chemical Reactions and Properties

Methyl 2,5-dihydroxycinnamate's chemical reactivity has been demonstrated in its ability to inhibit epidermal growth factor receptor-associated tyrosine kinase and the release of arachidonic acid from human platelets, indicating its significant role in modulating biochemical pathways. These reactions underline the compound's pharmacological potential and its interaction with biological molecules (Hargreaves et al., 1994).

Physical Properties Analysis

The physical properties of methyl 2,5-dihydroxycinnamate, including its phase behavior, solubility, and stability, are crucial for its application in research and potential therapeutic uses. These properties are influenced by the compound's molecular structure, particularly its hydroxycinnamate groups, which affect its interaction with solvents and biological matrices.

Chemical Properties Analysis

The chemical properties of methyl 2,5-dihydroxycinnamate, such as its acidity, reactivity towards nucleophiles, and ability to form complexes, are essential for understanding its behavior in chemical and biological systems. Studies on its enzymatic metabolism and interaction with cellular components provide insights into its biodegradability and potential bioavailability for therapeutic applications (Kern et al., 2003).

Scientific Research Applications

  • Inhibition of Epidermal Growth Factor-Induced DNA Synthesis : MDHC, as a stable analogue of erbstatin, effectively delays epidermal growth factor-induced DNA synthesis without impacting total DNA synthesis. This property makes it a potential therapeutic agent in certain medical conditions (Umezawa et al., 1990).

  • Role in Platelet Regulation : Research shows that MDHC, along with genistein, can block the release of arachidonic acid from human platelets stimulated by thrombin or collagen. This suggests a role for tyrosine kinase activity in the regulation of platelets (Hargreaves et al., 1994).

  • Inhibition of Calcium Entry in Human Platelets : MDHC is effective in inhibiting ADP- and thapsigargin-evoked calcium entry and protein-tyrosine phosphorylation in human platelets, indicating its role in controlling calcium entry (Sargeant et al., 1993).

  • Inhibition of G2/M Transition in Human Lymphoid Cells : MDHC inhibits the G2/M transition in human lymphoid cells, impacting cells even without an EGF receptor and targeting pathways that promote cell cycle progression (Koch et al., 1996).

  • Potential in Cancer Treatment : Stable erbstatin analogues, including MDHC, show inhibitory activity against tyrosine kinase and src oncogene functions, suggesting benefits in cancer treatment (Hori et al., 1992).

  • Effects on Vascular Smooth Muscle Cells : MDHC, as a tyrosine kinase inhibitor, inhibits multiple steps of the cell cycle in vascular smooth muscle cells, affecting cell growth and proliferation (Shimokado et al., 1995).

Safety And Hazards

  • Caution : Handle with care due to its potential biological activity and reactivity .

Future Directions

Further investigations are warranted to explore the full spectrum of biological activities, potential therapeutic applications, and pharmacological mechanisms associated with Methyl 2,5-dihydroxycinnamate . Additionally, studies on its stability, metabolism, and toxicity profiles are essential for its future development .

properties

IUPAC Name

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNSTFWSKOWMA-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dihydroxycinnamate

CAS RN

63177-57-1
Record name Methyl 2,5-dihydroxycinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,5-dihydroxycinnamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,5-Dihydroxycinnamic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dihydroxycinnamate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dihydroxycinnamate
Reactant of Route 3
Reactant of Route 3
Methyl 2,5-dihydroxycinnamate
Reactant of Route 4
Reactant of Route 4
Methyl 2,5-dihydroxycinnamate
Reactant of Route 5
Reactant of Route 5
Methyl 2,5-dihydroxycinnamate
Reactant of Route 6
Reactant of Route 6
Methyl 2,5-dihydroxycinnamate

Citations

For This Compound
632
Citations
P Sargeant, RW Farndale, SO Sage - Journal of Biological Chemistry, 1993 - ASBMB
We have investigated the mechanism of Ca2+ entry in fura-2-loaded human platelets using the inhibitors of tyrosine kinases, genistein, and methyl-2,5-dihydroxycinnamate. Genistein (…
Number of citations: 222 www.jbc.org
NH Nam, Y Kim, YJ You, DH Hong, HM Kim… - Archives of pharmacal …, 2002 - Springer
Eight rigid compounds designed as esterase-stable analogues of methyl 2,5-dihydroxycin-namate (1) were synthesized. These derivatives include 2-(2′,5′-dihydroxybenzylidene)…
P Sargeant, RW Farndale, SO Sage - FEBS letters, 1993 - Elsevier
Platelet activation is associated with the phosphorylation of a number of platelet proteins at tyrosine residues. The significance of this is unknown. Here we have investigated the effects …
J ZIELASEK, B MULLER, HP HARTUNG - Neurochemistry international, 1996 - Elsevier
Microglial cells are resident macrophages in the central nervous system (CNS) which serve specific functions in the defence of the CNS against microorganisms, the removal of tissue …
C Stanwell, TR Burke Jr, SH Yuspa - Cancer research, 1995 - AACR
Differentiation therapy is an attractive option for the treatment of superficial, localized neoplastic lesions of the skin. Topical application of agents that induce differentiation could …
Number of citations: 37 aacrjournals.org
PG Hargreaves, EF Licking, P Sargeant… - Thrombosis and …, 1994 - thieme-connect.com
We have investigated the effects of the tyrosine kinase inhibitors, genistein and methyl 2,5-dihydroxycinnamate, on [3H]arachidonic acid release from human platelets. Both tyrosine …
JA Koch, KS Rosenthal, JM Jamison… - … and biophysical research …, 1996 - Elsevier
Immortalized human lymphoid cells treated with Methyl-2,5-dihydroxycinnamate (MDHC), a stable analog of erbstatin, inhibited the G2/M transition of the cell cycle. The MDHC inhibition …
K Umezawa, T Hori, H Tajima, M Imoto, K Isshiki… - FEBS letters, 1990 - Elsevier
We prepared methyl 2,5-dihydroxycinnamate as a stable analogue of erbstatin, a tyrosine kinase inhibitor. This analogue was about 4 times more stable than erbstatin in calf serum. It …
TH Chuang, HH Chan, TS Wu, CF Li - Molecules, 2011 - mdpi.com
Three new compounds: Graviquinone (1), cis-3-hydroxy-5-pentadecylcyclohexanone (2), and methyl 5-ethoxy-2-hydroxycinnamate (3), and thirty-eight known compounds were isolated …
Number of citations: 15 0-www-mdpi-com.brum.beds.ac.uk
K Umezawa, D Sugata, K Yamashita, N Johtoh… - FEBS …, 1992 - Wiley Online Library
Epidermal growth factor (EGF) induces transformed phenotypes in EGF receptor‐overexpressing NIH3T3 (ER12) cells. Tyrosine kinase inhibitors such as erbstatin and its stable …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.